molecular formula C14H11ClO2S B6401983 4-Chloro-2-(2-methylthiophenyl)benzoic acid CAS No. 1261926-76-4

4-Chloro-2-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401983
CAS No.: 1261926-76-4
M. Wt: 278.8 g/mol
InChI Key: SUJNZISRWXQFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 2-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylthiophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (4-chlorobenzoic acid derivative), organoboron compound (2-methylthiophenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol

    Temperature: Generally around 80-100°C

    Time: Reaction times can vary but are usually in the range of several hours

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing for cost, yield, and environmental impact. This might involve continuous flow reactors and the use of recyclable catalysts to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylthiophenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: Further coupling reactions can be performed to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

    Substitution: Products where the chlorine atom is replaced by another group.

    Oxidation: Sulfoxides or sulfones derived from the thiophenyl group.

    Coupling: Complex molecules with additional aromatic or aliphatic groups.

Scientific Research Applications

4-Chloro-2-(2-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylthiophenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism would involve interaction with specific molecular targets, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 2-Chloro-4-(2-methylthiophenyl)benzoic acid
  • 4-Chloro-2-iodobenzoic acid

Uniqueness

4-Chloro-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both a chlorine atom and a 2-methylthiophenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJNZISRWXQFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.